Cas no 1806970-28-4 (2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine)

2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethyl group, difluoromethyl substituent, hydroxyl group, and nitro functionality—make it a valuable intermediate for constructing complex heterocyclic compounds. The presence of multiple reactive sites enables selective modifications, facilitating applications in drug discovery and crop protection chemistry. The difluoromethyl group enhances metabolic stability, while the nitro and hydroxyl groups offer opportunities for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and potential for derivatization under controlled conditions. Proper handling is recommended due to its reactive substituents.
2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine structure
1806970-28-4 structure
Product Name:2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine
CAS No:1806970-28-4
MF:C7H5ClF2N2O3
MW:238.576007604599
CID:4888188
Update Time:2025-05-19

2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine
    • Inchi: 1S/C7H5ClF2N2O3/c8-2-4-6(12(14)15)3(7(9)10)1-5(13)11-4/h1,7H,2H2,(H,11,13)
    • InChI Key: MZDHTBHWEQSVBC-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(C(F)F)=CC(N1)=O)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 373
  • XLogP3: 0.3
  • Topological Polar Surface Area: 74.9

2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028828-250mg
2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine
1806970-28-4 95%
250mg
$970.20 2022-03-31
Alichem
A029028828-500mg
2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine
1806970-28-4 95%
500mg
$1,634.45 2022-03-31
Alichem
A029028828-1g
2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine
1806970-28-4 95%
1g
$3,010.80 2022-03-31

Additional information on 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine

Introduction to 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine (CAS No. 1806970-28-4)

2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine, identified by its CAS number 1806970-28-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a chloromethyl substituent, a difluoromethyl group, a hydroxy moiety, and a nitro group, contributes to its unique chemical properties and makes it a valuable scaffold for the development of novel therapeutic agents.

The chloromethyl group in the molecular structure of this compound introduces reactivity that allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This feature is particularly useful in the construction of more complex molecules, such as drug candidates that require specific binding interactions with biological targets. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the hydroxy and nitro groups contribute to the compound's solubility and reactivity, enabling its use in various chemical transformations.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing nitropyridine moieties can exhibit potent effects on enzymes and receptors involved in inflammation, cancer, and infectious diseases. The specific arrangement of functional groups in 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine makes it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For instance, modifications involving the chloromethyl group have been explored to introduce amine or thiol functionalities, leading to compounds with improved bioavailability and target specificity. Similarly, the difluoromethyl group has been utilized to enhance lipophilicity and reduce metabolic clearance, which are essential for prolonged drug action.

The pharmaceutical industry has been particularly interested in pyridine derivatives due to their role as key components in antiviral, anticancer, and anti-inflammatory drugs. The unique combination of functional groups in 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine positions it as a promising candidate for further development in these therapeutic areas. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action.

Moreover, the compound's structural features make it suitable for use in high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. Its well-defined chemical properties allow for rapid synthesis and testing against a wide range of biological targets. This has led to several innovative approaches in drug discovery pipelines where 2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine has been used as a starting material or intermediate.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The introduction of each functional group must be carefully controlled to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to achieve the desired molecular architecture. These methods underscore the importance of precision and innovation in modern drug development.

In conclusion,2-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-3-nitropyridine (CAS No. 1806970-28-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for researchers developing new therapeutic agents. As our understanding of drug design continues to evolve,this compound will likely play an increasingly important role in addressing unmet medical needs across various therapeutic domains.

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